11,11-DIMETHYL-8-(4-NITROPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Overview
Description
11,11-DIMETHYL-8-(4-NITROPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound with the molecular formula C24H21N3O3 This compound is characterized by its unique structural features, including a cyclohexa[a]phenanthrolin core and a nitrophenyl group
Preparation Methods
The synthesis of 11,11-DIMETHYL-8-(4-NITROPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexa[a]phenanthrolin core.
Methylation: The dimethyl groups are introduced via methylation reactions.
Cyclization: The final step involves cyclization to form the desired compound.
Chemical Reactions Analysis
11,11-DIMETHYL-8-(4-NITROPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11,11-DIMETHYL-8-(4-NITROPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 11,11-DIMETHYL-8-(4-NITROPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the cyclohexa[a]phenanthrolin core provides structural stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other cyclohexa[a]phenanthrolin derivatives and nitrophenyl-substituted compounds
Similar compounds include:
Cyclohexa[a]phenanthrolin derivatives: These compounds share the core structure but differ in substituents.
Nitrophenyl-substituted compounds: These compounds have similar nitrophenyl groups but different core structures.
This detailed article provides a comprehensive overview of 11,11-DIMETHYL-8-(4-NITROPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
11,11-dimethyl-8-(4-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-24(2)12-17-21-16-4-3-11-25-18(16)9-10-19(21)26-23(22(17)20(28)13-24)14-5-7-15(8-6-14)27(29)30/h3-11,23,26H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGVGOYCAPGWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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